L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Overview

Description

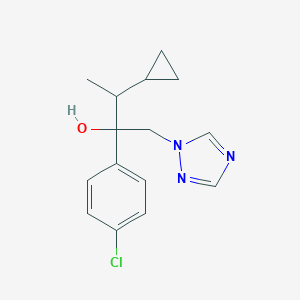

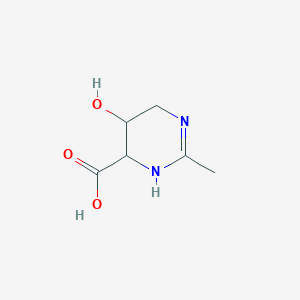

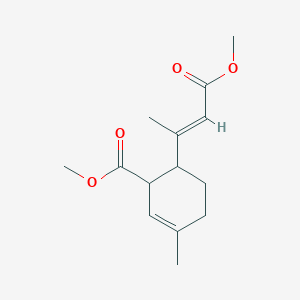

“L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” is a novel L-dopa prodrug . It has the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . It is also known by other names such as 4-O-Pivaloyl-3-hydroxy-L-phenylalanine and (2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid .

Synthesis Analysis

The synthesis of “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” has been studied in the context of its use as a prodrug of L-dopa . After oral administration with carbidopa in rats, it demonstrated 2.3 times longer duration (MRT) and 1.4 times larger bioavailability (AUC) on plasma L-dopa concentrations than those of L-dopa itself .Molecular Structure Analysis

The molecular structure of “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” can be represented by the InChI string: InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 . The compound exists as pure 4-O-pivaloyl-L-dopa in the solid state, but it converts rapidly to a mixture of the 3- and 4-O-isomers in solution .Chemical Reactions Analysis

Upon oral administration, “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” is converted quickly and completely to L-dopa in the systemic circulation . Hydrolysis and acyl migration studies have been conducted, showing that the compound exists as pure 4-O-pivaloyl-L-dopa in the solid state, but it converts rapidly to a mixture of the 3- and 4-O-isomers in solution .Physical And Chemical Properties Analysis

“L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” has a molecular weight of 281.30 g/mol . It has a computed XLogP3 value of -1.2, indicating its relative hydrophilicity . It also has a hydrogen bond donor count of 3 .Scientific Research Applications

Pharmacokinetics and Prodrug Potential : This compound exhibits unique in vitro hydrolysis and acyl migration profiles, contributing to its prolonged plasma L-dopa levels after oral dosing, making it a promising candidate for long-lasting L-dopa therapy in Parkinson's disease with minimal toxicity (Ihara et al., 1990). Another study also supports its potential as a new prodrug to improve the duration of L-dopa therapy (Ihara et al., 1989).

Analytical Techniques : A novel high-performance liquid chromatography (HPLC) assay has been developed for the accurate and reliable quantification of this compound in biological samples (Hisaka et al., 1989).

Biochemical Investigations : Studies have also explored the synthesis and in vitro biological evaluation of related compounds, revealing insights into their interactions with enzymes and potential therapeutic applications. For instance, research on L-alanine hydroxamate sulfonylated derivatives showed potent inhibition of a specific type of collagenase (Supuran et al., 2000).

Chemical Synthesis and Evaluation : Various studies have focused on the synthesis and evaluation of related compounds, exploring their properties and potential applications in different fields, such as stereoselective synthesis and antitumor activity evaluation (Strazzolini et al., 1984).

Biomedical Applications : The compound and its derivatives have potential applications in biomedical fields, such as drug delivery, tissue adhesion, and environmental applications like pollutant adsorption, as seen in studies on mussel-inspired hydrogels (Li et al., 2015).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWQCSYEZLTGNS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924200 | |

| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine | |

CAS RN |

122551-95-5 | |

| Record name | L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) and how does it work?

A: L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) is a novel prodrug of L-DOPA, a medication used to treat Parkinson's disease. [] A prodrug is an inactive compound that gets converted into an active drug within the body. NB-355 is designed to be absorbed in the intestines and then broken down into L-DOPA, increasing L-DOPA's duration of action and potentially improving treatment outcomes for Parkinson's disease. []

Q2: Where in the intestines is NB-355 primarily absorbed?

A: Studies using rat models suggest that NB-355 is primarily absorbed in the lower small intestine, particularly the ileum. [] This contrasts with L-DOPA, which is absorbed more rapidly and higher up in the jejunum.

Q3: How does the absorption mechanism of NB-355 differ from that of L-DOPA?

A: Unlike L-DOPA, NB-355 is not significantly affected by inhibitors of the amino acid active transport system. [] This suggests that NB-355 is absorbed through a different mechanism, potentially passive diffusion, though further research is needed to confirm this.

Q4: What are the advantages of NB-355 over L-DOPA in treating Parkinson's disease?

A: In animal models, NB-355 demonstrates a longer duration of action and greater bioavailability of L-DOPA compared to administering L-DOPA directly. [] This suggests that NB-355 could potentially lead to more stable and sustained L-DOPA levels in the blood, potentially reducing the motor fluctuations experienced by some Parkinson's disease patients.

Q5: What enzymes are responsible for the hydrolysis of NB-355?

A: In rat intestinal tissue, NB-355 is primarily hydrolyzed by diisopropylfluorophosphate (DFP)-sensitive esterase(s). [] This suggests that certain esterases play a crucial role in converting NB-355 into its active form, L-DOPA, within the intestines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)